2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione
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Overview
Description
2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
The synthesis of 2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid . Industrial production methods often focus on green chemistry principles, utilizing solventless conditions and environmentally friendly reagents .
Chemical Reactions Analysis
2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and maleic anhydride . Major products formed from these reactions include tricyclic indole derivatives and multifunctionalized isoindoline-1,3-dione cores .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds . Additionally, it is used in the development of photochromic materials and polymer additives .
Mechanism of Action
The mechanism of action of 2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It acts as a ligand, binding to the allosteric binding site of the dopamine receptor D2, and modulating its activity . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with key amino acid residues at the receptor site .
Comparison with Similar Compounds
Similar compounds to 2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione . These compounds share a similar core structure but differ in their substitution patterns and functional groups. The uniqueness of this compound lies in its specific substitution with a Boc-amino group and a pyridylmethyl group, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
tert-butyl N-[4-[(1,3-dioxoisoindol-2-yl)methyl]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C19H19N3O4/c1-19(2,3)26-18(25)21-15-10-12(8-9-20-15)11-22-16(23)13-6-4-5-7-14(13)17(22)24/h4-10H,11H2,1-3H3,(H,20,21,25) |
InChI Key |
ZOFQHMTVTRAVDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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